Sodium taurodeoxycholate hydrate

Catalog No.
S1789658
CAS No.
207737-97-1
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium taurodeoxycholate hydrate

CAS Number

207737-97-1

Product Name

Sodium taurodeoxycholate hydrate

IUPAC Name

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1

InChI Key

YXHRQQJFKOHLAP-UHFFFAOYSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Synonyms

2-([3a,12a-Dihydroxy-24-oxo-5b-cholan-24-yl]amino)ethanesulfonic acid; Taurodeoxycholic acid sodium salt hydrate

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]

Detergent Properties

STDH possesses detergent properties due to its amphiphilic nature. It has a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail group. This allows STDH to solubilize (dissolve) hydrophobic molecules in aqueous solutions. This property makes STDH valuable for:

  • Membrane protein research: STDH can help extract and purify membrane proteins, which are crucial for cellular function but often difficult to isolate due to their hydrophobic nature Source: Journal of Biological Chemistry, [A gentle and efficient method for the preparation of folded and functional P-glycoprotein from human placenta: ].
  • Liposome and micelle formation: STDH can be used to create liposomes (artificial vesicles) and micelles (spherical aggregates), which are used for drug delivery research and membrane protein studies Source: Biochemical Society, [Amphiphilic bile salts].

Bile Acid Function Mimicry

STDH structurally resembles natural bile acids, which are digestive molecules produced by the liver. This allows STDH to mimic some of the physiological functions of bile acids in research settings, such as:

  • Stimulating bile flow: STDH can be used to study bile acid-dependent processes, such as cholesterol metabolism and hepatobiliary function Source: National Institutes of Health, [Ursodeoxycholic acid: ].
  • Investigating cholesterol interactions: STDH can be used to assess how bile acids interact with cholesterol, which is important for understanding cholesterol homeostasis and related diseases Source: Journal of Lipid Research, [Bile acid solubilization of cholesterol monohydrate: ].

Other Applications

Beyond its detergent and bile acid-mimicking properties, STDH finds use in other scientific research areas:

  • Protein-protein interaction studies: STDH can be employed to disrupt specific protein-protein interactions, aiding in the understanding of cellular processes Source: Molecular & Cellular Proteomics, [Sodium taurodeoxycholate (STD) and related bile salts disrupt a limited set of protein-protein interactions in HeLa cell lysates: ].
  • Cellular signaling research: STDH can activate certain signaling pathways in cells, which can be helpful for investigating cellular responses Source: Cell Cycle, [Sodium taurocholate induces G1 arrest via Chk1 and Chk2 activation in human colon carcinoma cells: ].

Sodium taurodeoxycholate hydrate is a bile salt derivative, specifically a sodium salt of taurodeoxycholic acid. Its chemical formula is C26H46NNaO7S, and it is recognized for its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. This compound plays a significant role in various biological processes, particularly in the emulsification of fats and the absorption of lipids in the intestine. Sodium taurodeoxycholate hydrate is characterized by its solubility in water and its ability to form micelles, which are essential for lipid transport and digestion .

NaTDCH's mechanism of action depends on the context. As a detergent, it can disrupt membranes, allowing for the solubilization of proteins and lipids for further analysis [2]. Additionally, it can activate specific GPCRs involved in various cellular processes like cell proliferation and inflammation [1, 2]. The precise mechanisms of GPCR activation by NaTDCH require further investigation.

Source

1:

Source

2:

NaTDCH can be irritating to the skin, eyes, and respiratory system [3]. While detailed toxicity data is limited, it's recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [3].

Source

3:

Typical of bile salts. These include:

  • Hydrolysis: Under acidic or basic conditions, sodium taurodeoxycholate can hydrolyze to release taurodeoxycholic acid and sodium ions.
  • Conjugation: It can conjugate with other molecules, enhancing their solubility and bioavailability.
  • Micelle Formation: The amphiphilic nature allows it to form micelles with fatty acids and other lipids, facilitating their transport across cellular membranes .

Sodium taurodeoxycholate hydrate exhibits several biological activities:

  • Digestive Aid: It enhances the digestion of dietary fats by forming micelles that facilitate the absorption of fat-soluble vitamins.
  • Choleretic Effect: This compound stimulates bile flow, promoting the excretion of cholesterol and other waste products.
  • Antimicrobial Properties: Some studies suggest that sodium taurodeoxycholate has antimicrobial effects against certain pathogens, potentially influencing gut microbiota composition .

Sodium taurodeoxycholate hydrate can be synthesized through several methods:

  • Chemical Synthesis: The compound can be synthesized from deoxycholic acid through a series of reactions involving sulfonation and subsequent neutralization with sodium hydroxide.
  • Biotechnological Methods: Microbial fermentation processes can also produce bile salts, including sodium taurodeoxycholate, using specific bacteria capable of converting cholesterol into bile acids .

Sodium taurodeoxycholate hydrate has various applications:

  • Pharmaceuticals: It is used as an excipient in drug formulations to enhance solubility and bioavailability.
  • Biotechnology: Employed in cell culture media as a surfactant to facilitate cell membrane permeability.
  • Research: Utilized in studies related to lipid metabolism, digestion, and microbiome interactions .

Interaction studies involving sodium taurodeoxycholate hydrate have revealed its role in various biological systems:

  • Drug Interactions: It can enhance the absorption of certain drugs by improving their solubility through micelle formation.
  • Protein Binding: Studies indicate that sodium taurodeoxycholate can interact with proteins, affecting their stability and activity.
  • Gut Microbiota Modulation: Its influence on gut bacteria composition has been investigated, suggesting potential therapeutic roles in gastrointestinal disorders .

Sodium taurodeoxycholate hydrate shares structural similarities with several other bile salts. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Sodium taurocholateC26H45NNaO7SMore hydrophilic; commonly used as a surfactant
Sodium deoxycholateC24H43NaO4SLess soluble; primarily involved in fat digestion
Sodium cholateC24H39NaO5SStronger choleretic effects; more potent in bile salt action
Sodium glycocholateC26H43NNaO5Contains glycine; different solubility profile

Sodium taurodeoxycholate hydrate's unique structure allows it to effectively balance hydrophilicity and hydrophobicity, making it particularly valuable for applications requiring emulsification and solubilization .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

521.27870358 g/mol

Monoisotopic Mass

521.27870358 g/mol

Heavy Atom Count

35

Dates

Modify: 2023-08-15

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